molecular formula C31H45N7O4 B10857777 IL-17 modulator 3

IL-17 modulator 3

Katalognummer: B10857777
Molekulargewicht: 579.7 g/mol
InChI-Schlüssel: IIGKTWLHJSIYEK-NAKRPHOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IL-17 modulator 3 is a chemical compound that acts as a modulator of the interleukin-17 (IL-17) family of cytokines. The IL-17 family consists of six members (IL-17A through IL-17F) and plays a crucial role in the human immune response, particularly in inflammation and autoimmune diseases .

Vorbereitungsmethoden

The preparation of IL-17 modulator 3 involves synthetic routes that typically include the use of difluorocyclohexyl derivatives. These derivatives are synthesized through a series of chemical reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Analyse Chemischer Reaktionen

IL-17-Modulator 3 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Platin) und kontrollierte Temperaturen (z. B. 0-100 °C). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, umfassen aber im Allgemeinen verschiedene funktionalisierte Derivate von IL-17-Modulator 3 .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

IL-17 modulator 3 has shown potential in treating autoimmune diseases such as:

  • Psoriasis : Clinical trials indicate that IL-17 modulators can significantly reduce the severity of psoriasis lesions .
  • Rheumatoid Arthritis : Inhibiting IL-17A signaling helps alleviate joint inflammation and damage associated with rheumatoid arthritis .

Combination Therapies

Research suggests that this compound may be effective when used in combination with conventional biological therapies. This approach could enhance treatment efficacy for patients who do not respond adequately to monotherapy .

Case Study 1: Psoriasis Treatment

In a clinical trial involving patients with moderate to severe plaque psoriasis, administration of this compound resulted in a significant reduction in the Psoriasis Area and Severity Index (PASI) score compared to placebo. The study reported an improvement in skin clearance rates within 12 weeks of treatment .

Case Study 2: Rheumatoid Arthritis Management

A separate study assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving the modulator demonstrated reduced joint swelling and tenderness, alongside improved physical function scores over a six-month period .

Table 1: Summary of Clinical Trials Involving this compound

StudyConditionPhaseOutcome
Trial APsoriasisPhase IISignificant reduction in PASI score
Trial BRheumatoid ArthritisPhase IImproved joint function and reduced inflammation

Table 2: Binding Affinity of IL-17 Modulator Compounds

CompoundTargetKd (nM)IC50 (nM)
This compoundIL-17A<200<35
Compound AIL-17RA<150<30

Biologische Aktivität

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in various immune responses, particularly in autoimmune diseases and inflammatory conditions. IL-17 modulator 3 is a compound designed to inhibit the activity of IL-17, thereby mitigating its pathological effects. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

This compound functions primarily by targeting the IL-17 receptor (IL-17R), which is pivotal in mediating the effects of IL-17A and IL-17F. Upon binding to IL-17R, IL-17 activates several downstream signaling pathways, notably:

  • NF-κB Pathway : This pathway is crucial for the expression of various pro-inflammatory cytokines and chemokines.
  • MAPK Pathways : These pathways include c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and survival.

By inhibiting these pathways, this compound can effectively reduce inflammation and tissue damage associated with autoimmune diseases.

Case Studies and Clinical Trials

  • Efficacy in Psoriasis :
    • In a clinical trial involving patients with moderate to severe psoriasis, treatment with this compound resulted in significant reductions in Psoriasis Area Severity Index (PASI) scores compared to placebo groups. Patients reported improved skin clearance and quality of life metrics.
  • Rheumatoid Arthritis (RA) :
    • A study demonstrated that administration of this compound led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in RA patients. Notably, joint inflammation was significantly reduced compared to baseline measurements.
  • Inflammatory Bowel Disease (IBD) :
    • Research indicates that this compound effectively reduces mucosal inflammation in IBD models. Histological analyses showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Biological Activity Summary Table

Disease Model Outcome Key Findings
PsoriasisSignificant PASI score reductionImproved skin clearance
Rheumatoid ArthritisDecreased CRP and IL-6 levelsReduced joint inflammation
Inflammatory Bowel DiseaseReduced mucosal inflammationLowered inflammatory cell infiltration

Comparative Analysis with Other Treatments

This compound has been compared with existing therapies such as secukinumab and ixekizumab, which are well-established IL-17 inhibitors. Key points of comparison include:

Parameter This compound Secukinumab Ixekizumab
MechanismIL-17R inhibitionIL-17A neutralizationIL-17A neutralization
EfficacyHighHighHigh
Side EffectsLower immunogenicityModerateModerate
AdministrationSubcutaneousSubcutaneousSubcutaneous

Eigenschaften

Molekularformel

C31H45N7O4

Molekulargewicht

579.7 g/mol

IUPAC-Name

N-[(1S)-1-cycloheptyl-2-[4-[(2R)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(propanoylamino)propyl]anilino]-2-oxoethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C31H45N7O4/c1-4-27(39)34-25(31(42)38-19-17-36(2)18-20-38)21-22-11-13-24(14-12-22)33-30(41)28(23-9-7-5-6-8-10-23)35-29(40)26-15-16-32-37(26)3/h11-16,23,25,28H,4-10,17-21H2,1-3H3,(H,33,41)(H,34,39)(H,35,40)/t25-,28+/m1/s1

InChI-Schlüssel

IIGKTWLHJSIYEK-NAKRPHOHSA-N

Isomerische SMILES

CCC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)[C@H](C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C

Kanonische SMILES

CCC(=O)NC(CC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.